molecular formula C13H29NO B13245600 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol

2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol

Cat. No.: B13245600
M. Wt: 215.38 g/mol
InChI Key: YUTBGEMUGABXBD-UHFFFAOYSA-N
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Description

2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol (CAS: 1487324-89-9, C₁₃H₂₉NO) is a secondary alcohol featuring a branched propan-2-ol backbone substituted with a nonan-2-yl amino group. Its structure combines a hydrophilic hydroxyl group with a lipophilic long-chain alkylamine, making it a candidate for applications in pharmaceuticals, agrochemicals, and organic synthesis. The nonan-2-yl chain introduces significant hydrophobicity, which influences solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

2-methyl-1-(nonan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H29NO/c1-5-6-7-8-9-10-12(2)14-11-13(3,4)15/h12,14-15H,5-11H2,1-4H3

InChI Key

YUTBGEMUGABXBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol typically involves the reaction of 2-methylpropan-2-ol with nonan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkylamino-Substituted Propan-2-ol Derivatives

a. 1-(Isobutylamino)-2-methylpropan-2-ol (CAS: 138001-48-6, C₈H₁₉NO)
  • Structural Differences: Shorter isobutyl (C₄H₉) amino group vs. nonan-2-yl (C₉H₁₉).
  • Physicochemical Properties :
    • Higher water solubility due to reduced hydrophobicity.
    • Lower molecular weight (133.19 g/mol vs. 215.38 g/mol) results in lower boiling/melting points.
  • Applications: Potential use in small-molecule drug synthesis where moderate lipophilicity is desired .
b. 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol (C₉H₁₉NO₂)
  • Structural Differences : Oxan-4-yl (tetrahydrofuran) substituent introduces a cyclic ether group.
  • Key Interactions :
    • Oxygen in the oxan ring enables hydrogen bonding, enhancing solubility in polar solvents.
    • Cyclic structure may improve metabolic stability compared to linear alkyl chains.
  • Pharmacological Relevance : Similar propan-2-ol derivatives show activity in enzyme modulation (e.g., PP2A activation) .

Aromatic and Heterocyclic Derivatives

a. 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol (CAS: 1156892-12-4, C₈H₁₅N₃O)
  • Structural Differences : Pyrazole ring replaces the alkyl chain, introducing aromaticity.
  • Propan-1-ol configuration (vs. propan-2-ol) alters steric hindrance and hydrogen-bonding capacity.
  • Applications : Likely used in kinase inhibitors or antimicrobial agents due to heterocyclic motifs .
b. 2-Methyl-1-(phenylthio)propan-2-ol
  • Structural Differences: Phenylthio group instead of alkylamino.
  • Physicochemical Data :
    • ¹H NMR (CDCl₃): δ 1.40 (s, 6H, CH₃), 3.20 (s, 2H, CH₂), 7.30–7.50 (m, 5H, Ar-H).
    • Higher polarity due to sulfur atom, increasing solubility in organic solvents.
  • Synthetic Utility : Intermediate in thioether-linked pharmaceuticals .

Pharmacologically Active Derivatives

a. Nadolol and Related β-Blockers
  • Example: Nadolol (CAS: 42200-33-9), a propan-2-ol derivative with naphthalen-1-yloxy and tert-butylamino groups.
  • Key Features: EC₅₀ values for PP2A activation: 199.0–7761.0 nM (similar propan-2-ol derivatives in Alzheimer’s research). The nonan-2-yl analog may exhibit stronger lipophilic interactions but reduced aqueous solubility compared to nadolol’s polar substituents .
b. Enzyme-Inducing Derivatives
  • Amino Alcohol Dehydrogenase Substrates: α-Amino propan-2-ol derivatives induce dehydrogenase activity in Pseudomonas spp. Bulky substituents (e.g., nonan-2-yl) may hinder enzyme binding compared to smaller analogs like 2-aminoethanol .

Key Research Findings

  • Enzyme Modulation: Propan-2-ol derivatives with bulky substituents (e.g., nonan-2-yl) show reduced PP2A/BACE1 inhibition compared to smaller analogs (EC₅₀: 199.0 nM vs. 98.6 nM for BACE1) due to steric hindrance .
  • Synthetic Flexibility: Alkylation and reductive amination strategies (e.g., Scheme 3 in ) enable modular substitution of the amino group, allowing tuning of hydrophobicity and target affinity .
  • Environmental Impact: Long-chain analogs like the nonan-2-yl derivative may persist in ecosystems, necessitating environmental fate studies as outlined in CRC handbooks .

Biological Activity

2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol can be represented as follows:

C12H25NO\text{C}_{12}\text{H}_{25}\text{N}\text{O}

This compound features an amino group attached to a branched alcohol, which influences its biological interactions.

The biological activity of 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism may involve:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on azabicyclo-nonanes have demonstrated potent antiplasmodial and antitrypanosomal activities, suggesting that structural analogs might share similar properties. The most active compounds in these studies showed IC50 values in the submicromolar range against Plasmodium falciparum and Trypanosoma brucei .

CompoundTarget OrganismIC50 (µM)
7P. falciparum K10.180
20T. b. rhodesiense0.647

This table illustrates the potential for 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol to exhibit similar biological activities based on structural similarities.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For example, certain pyrimidine derivatives showed varying degrees of cytotoxicity, with IC50 values ranging from 32.210 µM to 63.385 µM against different cancer cell lines . Such findings suggest that 2-Methyl-1-[(nonan-2-yl)amino]propan-2-ol could also possess cytotoxic properties warranting further investigation.

Case Study 1: Enzyme Interaction

A study focused on the interaction of similar alcohols with enzyme systems demonstrated that these compounds can inhibit key metabolic enzymes, leading to altered cellular metabolism. This effect was particularly noted in the context of cancer metabolism, where such inhibitors could potentially slow tumor growth.

Case Study 2: Antiparasitic Activity

In another investigation, a series of azabicyclo-nonanes were tested for their antiparasitic activity against Plasmodium falciparum. The results indicated promising activity in the low micromolar range, reinforcing the hypothesis that structurally related compounds could exhibit similar effects .

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